1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of Substituents: The bromine and fluorine atoms can be introduced through halogenation reactions, using reagents such as bromine and fluorine gas or their respective halogenating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to the modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromo-4-chlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-ethyl-1H-pyrrole-3-carboxylic acid
- 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-sulfonic acid
Uniqueness
1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
881041-31-2 |
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Molecular Formula |
C20H17BrFNO2 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H17BrFNO2/c1-11-4-5-14(8-12(11)2)19-10-16(20(24)25)13(3)23(19)18-7-6-15(22)9-17(18)21/h4-10H,1-3H3,(H,24,25) |
InChI Key |
UXXCASCTMBWSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(N2C3=C(C=C(C=C3)F)Br)C)C(=O)O)C |
Origin of Product |
United States |
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